molecular formula C6H8Cl2N2O B1415216 2-(Chloromethyl)-5-methoxypyrimidine hydrochloride CAS No. 1459748-96-9

2-(Chloromethyl)-5-methoxypyrimidine hydrochloride

Cat. No.: B1415216
CAS No.: 1459748-96-9
M. Wt: 195.04 g/mol
InChI Key: RFMDNMSSYVEMLL-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 4.50 (s, 2H) : Chloromethyl (-CH₂Cl) protons.
  • δ 3.85 (s, 3H) : Methoxy (-OCH₃) group.
  • δ 8.70 (s, 1H) and δ 8.45 (s, 1H) : Pyrimidine ring protons at C4 and C6.

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 55.2 : Methoxy carbon.
  • δ 45.8 : Chloromethyl carbon.
  • δ 158.1, 156.3, 148.7 : Pyrimidine carbons (C2, C5, C4/C6).

FT-IR (cm⁻¹) :

  • 750–780 : C–Cl stretch (chloromethyl).
  • 1250 : C–O–C asymmetric stretch (methoxy).
  • 1650–1600 : C=N/C=C aromatic ring vibrations.

Mass Spectrometry (EI) :

  • m/z 158.58 : [M–HCl]⁺ (base peak).
  • m/z 195.05 : [M]⁺ (molecular ion).

Tautomeric Behavior and Conformational Dynamics

The pyrimidine ring’s tautomeric equilibria are influenced by substituents. The electron-withdrawing chloromethyl group stabilizes the keto tautomer, while the methoxy group’s resonance donation favors the enol form. However, in the hydrochloride salt, protonation at N1 locks the ring in a single tautomeric state, suppressing interconversion.

Conformational analysis reveals two primary states:

  • Planar methoxy : Maximizes resonance with the ring.
  • Twisted chloromethyl : Reduces steric hindrance with adjacent substituents.

Molecular dynamics simulations indicate a 85:15 preference for the planar conformation in aqueous solutions.

Properties

IUPAC Name

2-(chloromethyl)-5-methoxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c1-10-5-3-8-6(2-7)9-4-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDNMSSYVEMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

  • Starting Materials : Typically, pyrimidine synthesis starts with compounds like urea or thiourea, which provide the nitrogen atoms, and various aldehydes or ketones that contribute to the carbon skeleton.
  • Reaction Conditions : These reactions often require heating in the presence of an acid catalyst to facilitate the formation of the pyrimidine ring.

Modification of Pyrimidines

Once a pyrimidine core is synthesized, various modifications can be made to introduce functional groups such as chloromethyl or methoxy groups.

  • Chloromethylation : This involves the introduction of a chloromethyl group, typically through a Friedel-Crafts alkylation reaction using chloromethylating agents like chloromethyl chlorosulfate.
  • Methoxylation : Methoxy groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a methoxy group.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: Dihydropyrimidines or tetrahydropyrimidines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

One of the primary applications of 2-(Chloromethyl)-5-methoxypyrimidine hydrochloride is as an intermediate in the synthesis of proton pump inhibitors (PPIs). These compounds are crucial in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The compound's derivatives, including omeprazole and esomeprazole, are synthesized using this intermediate, showcasing its importance in developing effective medications .

1.2 Antiviral and Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties. For instance, certain synthesized compounds have shown efficacy against viral infections and bacterial strains, making them candidates for further development into therapeutic agents .

Chemical Synthesis Applications

2.1 Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups onto the pyrimidine ring. This versatility enhances the compound's utility in creating diverse chemical entities .

2.2 Reagent in Organic Reactions

As a chloromethylating agent, this compound can be employed to introduce chloromethyl groups into other organic molecules. This property is particularly useful in synthesizing complex organic molecules that require specific structural modifications .

Case Studies and Research Findings

Study TitleYearFindings
Synthesis of Omeprazole Derivatives2018Demonstrated the effectiveness of this compound as a key intermediate in synthesizing omeprazole derivatives with enhanced bioactivity .
Antimicrobial Properties of Pyrimidine Derivatives2020Reported on synthesized derivatives showing significant antimicrobial activity against various bacterial strains, highlighting potential therapeutic uses .
Development of Novel Antiviral Agents2021Explored new antiviral compounds derived from this compound, indicating promising results against viral pathogens .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxypyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physical Properties
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Class
2-(Chloromethyl)-5-methoxypyrimidine HCl 1459748-96-9 C₆H₇ClN₂O 158.59 Cl-CH₂, 5-OCH₃ 8 (Corrosive)
2-(Chloromethyl)-5-methylpyrimidine HCl 126504-85-6 C₆H₇ClN₂ 142.59 Cl-CH₂, 5-CH₃ Not specified
2-Amino-5-(chloromethyl)pyrimidine HCl 120747-86-6 C₅H₇Cl₂N₃ 180.03 Cl-CH₂, 2-NH₂ Not specified
5-(Chloromethyl)-2-methoxypyridine HCl 120276-36-0 C₇H₉Cl₂NO 202.06 Cl-CH₂, 2-OCH₃ (pyridine ring) Corrosive
Key Differences :

Substituent Effects: Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound increases polarity and electron density compared to the methyl group in 2-(Chloromethyl)-5-methylpyrimidine HCl. This enhances solubility in polar solvents and reactivity in aromatic substitution reactions . Amino (-NH₂) vs. Methoxy: The amino group in 2-Amino-5-(chloromethyl)pyrimidine HCl introduces basicity, enabling participation in acid-base reactions and hydrogen bonding, which is absent in the methoxy variant .

Ring System :

  • Pyrimidine vs. Pyridine : 5-(Chloromethyl)-2-methoxypyridine HCl replaces the pyrimidine ring with a pyridine ring, altering aromaticity and reducing hydrogen-bonding sites. This affects its interaction with biological targets or catalysts .

Biological Activity

2-(Chloromethyl)-5-methoxypyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a chloromethyl group and a methoxy group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The structure of this compound allows it to participate in various chemical reactions. Notably, the chloromethyl group is a reactive site that can undergo nucleophilic substitution, making it suitable for synthesizing more complex molecules. The methoxy group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to altered cellular functions, such as reduced inflammation or inhibited tumor growth.
  • Nucleic Acid Binding : The chloromethyl group can covalently bond with nucleophilic sites on DNA or proteins, modifying their biological activities.
  • Cell Signaling Modulation : It influences cell signaling pathways, which can affect gene expression related to inflammatory responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound showed potent inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of COX-2 Inhibition Potency

CompoundIC50 (μmol)Reference
2-(Chloromethyl)-5-methoxypyrimidineTBD
Celecoxib0.04 ± 0.01
Indomethacin9.17

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anticancer Potential

In vitro studies indicate that certain pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as L1210 and Sarcoma 180 . The mechanism appears to involve interference with nucleoside metabolism and direct inhibition of cancer cell growth.

Case Studies

  • Anti-inflammatory Efficacy : A study evaluated the efficacy of several pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in inflammation compared to controls .
  • Anticancer Activity : In experiments assessing the growth inhibition of murine Sarcoma 180 cells, compounds derived from similar structures demonstrated promising results in reducing tumor cell viability, indicating a potential pathway for developing anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(chloromethyl)-5-methoxypyrimidine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, phosphorous oxychloride (POCl₃) is commonly used to chlorinate hydroxyl or methoxy groups in pyrimidine precursors at elevated temperatures (120–140°C). Key parameters include reaction time (8–24 hours), stoichiometric ratios (1:1.2–1.5 for POCl₃), and solvent selection (e.g., dichloromethane or acetonitrile). Post-synthesis, quenching with ice-water and recrystallization from ethanol/water mixtures improve purity .
  • Data Insight : Yields typically range from 60–85%, with impurities like unreacted starting materials or over-chlorinated byproducts requiring column chromatography (silica gel, hexane/ethyl acetate) for removal .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Look for C-Cl stretching vibrations at 550–650 cm⁻¹ and C-O-C (methoxy) stretches at 1200–1250 cm⁻¹.
  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.8 ppm (¹H) and δ 40–45 ppm (¹³C). The methoxy group resonates at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) .
    • Data Contradictions : Discrepancies in aromatic proton splitting patterns may arise from tautomerism or solvent effects. Deuterated DMSO or CDCl₃ is recommended to stabilize the compound during analysis .

Q. What purification strategies effectively isolate this compound from reaction mixtures?

  • Methodology : After aqueous workup, use solvent extraction (ethyl acetate/water) to remove polar impurities. Recrystallization in ethanol/water (1:3 v/v) achieves >95% purity. For persistent byproducts (e.g., dimerized chloromethyl derivatives), flash chromatography with a gradient of 5–20% ethyl acetate in hexane is effective .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 2-(dichloromethyl)-5-methoxypyrimidine during synthesis?

  • Methodology : Control chlorination by using stoichiometric POCl₃ (1.1–1.3 equivalents) and maintaining temperatures below 130°C. Adding a catalytic amount of DMF (0.5–1 mol%) accelerates the reaction, reducing side reactions. Monitor progress via TLC (Rf ~0.4 in hexane/ethyl acetate 7:3) .
  • Data Insight : Over-chlorination occurs at POCl₃ concentrations >1.5 equivalents, leading to 10–15% dichloromethyl impurities .

Q. How should researchers resolve discrepancies between theoretical and observed NMR chemical shifts for the chloromethyl group?

  • Methodology : Computational tools (e.g., DFT calculations with B3LYP/6-31G*) predict shifts within ±0.2 ppm. Experimental deviations >0.5 ppm may indicate solvent interactions (e.g., DMSO hydrogen bonding) or residual moisture. Dry the compound over molecular sieves and re-acquire spectra in anhydrous CDCl₃ .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methoxypyrimidine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-5-methoxypyrimidine hydrochloride

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